molecular formula C10H13ClF2N2O2S B2445025 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride CAS No. 1170652-14-8

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2445025
CAS No.: 1170652-14-8
M. Wt: 298.73
InChI Key: ZWERRKCLGIVZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H12F2N2O2S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a 2,6-difluorobenzenesulfonyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 2,6-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .

Comparison with Similar Compounds

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(2,4-Difluorobenzenesulfonyl)piperazine: Similar structure but with different fluorine substitution pattern, leading to variations in reactivity and biological activity.

    1-(2,6-Dichlorobenzenesulfonyl)piperazine: Chlorine atoms instead of fluorine, resulting in different chemical properties and applications.

    1-(2,6-Difluorobenzenesulfonyl)morpholine:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S.ClH/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWERRKCLGIVZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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